5H-Tetrazole, 5-(1-propylbutyl)-

Descripción general

Descripción

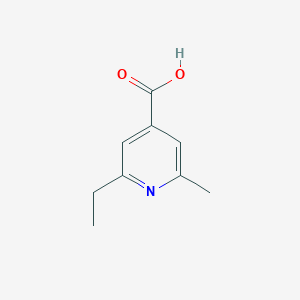

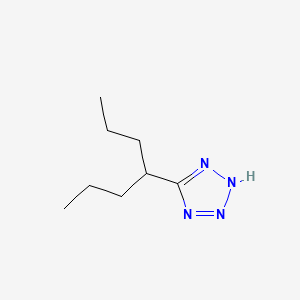

Tetrazoles are synthetic organic heterocyclic compounds that consist of a five-membered ring with four nitrogen atoms and one carbon atom . They have a high nitrogen content among stable heterocycles . Tetrazoles, especially 5-substituted 1H-tetrazoles, have been used as a bio-isosteric replacement for carboxylic acids in medicinal chemistry . Various clinical drugs, including losartan, cefazolin, and alfentanil, contain the tetrazole moiety .

Synthesis Analysis

The synthesis of 5-substituted 1H-tetrazoles has been achieved through one-pot multi-component condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide . This synthesis process has been reported to be efficient and has resulted in considerable product yields .Molecular Structure Analysis

Tetrazoles are made up of a five-membered ring with four nitrogen atoms and one carbon atom . They are divided into four categories based on the number of substituents: parent tetrazoles (simplest), mono-substituted tetrazoles (1-, 2-, or 5-substituted), di-substituted tetrazoles (1,5- or 2,5-disubstituted), and tri-substituted tetrazolium salts .Chemical Reactions Analysis

The pyrolysis process of bis-tetrazole compounds likely begins with a ring-opening reaction of the tetrazole ring . The main gaseous products, including HCN, HN3, and NH3, are then released from the decomposition of the bis-tetrazole .Physical And Chemical Properties Analysis

Tetrazoles are stable over a wide pH range and are also stable to various oxidizing and reducing agents . They play an important role in coordination chemistry as ligands, in material science as explosives, and act as carboxylic acid surrogates in medicinal chemistry .Aplicaciones Científicas De Investigación

Material and Medicinal Chemistry

Tetrazoles, including “5-(4-Heptyl)tetrazole”, have diverse applications in the field of material and medicinal chemistry . They act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Biological Activities

Tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Drug Development

The tetrazolyl functional group is often considered as a carboxylic acid replacement in drugs, not only because the pKa is close, but it also has approximately the same planar delocalized system space requirements . This makes “5-(4-Heptyl)tetrazole” a potential candidate for drug development.

Oligonucleotide Synthesis

“5-(4-Heptyl)tetrazole” and its derivatives are widely employed in oligonucleotide synthesis as acidic activators of the coupling process .

Agriculture

Since the 1950s, tetrazole compounds have been widely used in agriculture . Their high nitrogen content makes them useful in the development of fertilizers and growth hormones .

Explosives

Tetrazoles are also used in the development of explosives due to their high nitrogen content . The nitrogen-rich heterocyclic structure of “5-(4-Heptyl)tetrazole” makes it a potential candidate for this application.

Biochemistry

In the field of biochemistry, tetrazoles are used for various purposes . Their unique chemical properties make them useful in a variety of biochemical reactions and processes.

Other Applications

Other applications of tetrazoles include their use in photography, as growth hormones, and as a platform for virtual screening .

Mecanismo De Acción

Target of Action

For instance, some tetrazole compounds have been found to inhibit the fungal enzyme cytochrome P450 . This enzyme plays a crucial role in the biosynthesis of sterols, which are essential components of fungal cell membranes .

Mode of Action

It’s known that tetrazole compounds can act as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This property allows them to interact with biological targets in a manner similar to carboxylic acid-containing compounds, but with increased metabolic stability .

Biochemical Pathways

Tetrazoles are known to exhibit a broad range of biological effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids, suggesting that they may have favorable adme properties .

Result of Action

Tetrazoles in general have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .

Action Environment

It’s known that the thermal decomposition of certain tetrazole compounds can be influenced by temperature .

Safety and Hazards

Direcciones Futuras

Tetrazole derivatives show a crucial role in pharmaceutical and medicinal applications . The synthesis of new drugs fosters the development of the chemistry of tetrazoles . Over the past few decades, there has been a sharp increase in the number of publications devoted to the biological activity of compounds containing the tetrazole ring .

Propiedades

IUPAC Name |

5-heptan-4-yl-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N4/c1-3-5-7(6-4-2)8-9-11-12-10-8/h7H,3-6H2,1-2H3,(H,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYQZMQLGNFRLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCC)C1=NNN=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00234722 | |

| Record name | 5H-Tetrazole, 5-(1-propylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5H-Tetrazole, 5-(1-propylbutyl)- | |

CAS RN |

85508-57-2 | |

| Record name | 5H-Tetrazole, 5-(1-propylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085508572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Tetrazole, 5-(1-propylbutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00234722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B3057750.png)

![Naphtho[1,2-b]furan-4,5-dione, 2,3-dihydro-6-hydroxy-3-methyl-](/img/structure/B3057763.png)

![5-bromoimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3057765.png)